Iodomethyl 2-(methyl)ethyl carbonate
Description
Iodomethyl 2-(methyl)ethyl carbonate is an iodinated alkyl carbonate with the molecular formula C₅H₉IO₃ and an approximate molecular weight of 228.03 g/mol. Such compounds are typically utilized as intermediates in organic synthesis, particularly in alkylation reactions, due to the iodide's role as a leaving group. The carbonate group may confer enhanced stability compared to simpler alkyl iodides, balancing reactivity with controlled degradation under specific conditions.
Properties
Molecular Formula |
C5H9IO3 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
iodomethyl propyl carbonate |
InChI |
InChI=1S/C5H9IO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 |
InChI Key |
DRMFVCDZBSYDQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity and Functional Groups
Dimethyl Carbonate (DMC)
- Molecular Formula : C₃H₆O₃ | CAS : 616-38-6 | MW : 90.08 g/mol
- Reactivity : Moderate; used as a green solvent and methylating agent via transesterification or hydrolysis .
- Key Difference : Lacks halogen substituents, making it less reactive in nucleophilic substitutions compared to iodinated analogs like the target compound.
Iodomethane (Methyl Iodide)
- Molecular Formula : CH₃I | CAS : 74-88-4 | MW : 141.94 g/mol
- Reactivity : High; a potent methylating agent due to the iodide leaving group. However, it is volatile and light-sensitive .
- Key Difference : The absence of a carbonate ester in iodomethane reduces its stability, limiting its utility in controlled reactions.
Bicyclic Iodomethyl Esters (e.g., PBLL1149)
Stability and Decomposition
Diethyl Carbonate (DEC)
- Molecular Formula : C₅H₁₀O₃ | CAS : 105-58-8 | MW : 118.13 g/mol
- Stability : Hydrolyzes slowly in aqueous environments, making it suitable for prolonged reactions .
- Contrast : The iodomethyl group in the target compound likely increases susceptibility to hydrolysis or thermal decomposition, releasing iodine-containing byproducts.
Methyl (2,2-Dimethoxyethyl)carbamate
- Stability: Stable under recommended storage conditions but may release hazardous gases (e.g., CO, NOₓ) upon decomposition .
- Relevance : While a carbamate, its decomposition behavior highlights risks associated with heteroatom-containing compounds, suggesting similar precautions for iodomethyl carbonates.
Dimethyl Carbonate (DMC)
- Synthesis: Produced via CO₂ and methanol reactions over catalysts like Zr-doped CeO₂ nanorods .
- Applications : Green solvent, lithium-ion battery electrolyte, and methylating agent .
Iodomethyl 2-(Methyl)Ethyl Carbonate
- Inferred Synthesis: Likely involves halogenation of a preformed carbonate ester or transesterification with iodomethanol.
- Potential Applications: Alkylation agent in pharmaceuticals, agrochemicals, or polymer chemistry, leveraging the iodide's leaving-group ability.
Data Table: Comparative Analysis of Key Compounds
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